molecular formula C13H8F3NO2 B3043635 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887979-25-1

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

Cat. No.: B3043635
CAS No.: 887979-25-1
M. Wt: 267.2 g/mol
InChI Key: LSINARBOMHTZKP-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a pyridine-based aldehyde derivative featuring a trifluoromethoxy-substituted phenyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 2-position. This compound is structurally distinct due to its electron-withdrawing trifluoromethoxy (-OCF₃) group, which enhances its polarity and influences its reactivity and binding properties.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-18)17-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSINARBOMHTZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)phenylboronic acid and 2-bromopyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-(trifluoromethoxy)phenylboronic acid reacts with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures (80-100°C) to form the desired biphenyl compound.

    Formylation: The final step involves the formylation of the biphenyl compound to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid like titanium tetrachloride (TiCl4) under anhydrous conditions.

Industrial Production Methods

Industrial production of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarboxylic acid.

    Reduction: 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
Research indicates that compounds similar to 6-[4-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde exhibit antibacterial activity. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

Drug Development
The compound serves as an intermediate in the synthesis of biologically active molecules. Its trifluoromethoxy group enhances lipophilicity, which is beneficial for drug absorption and bioavailability. This property is particularly useful in developing new antibiotics and antifungal agents .

Case Study: Synthesis of Antibacterial Agents
A study demonstrated the use of 6-[4-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde as a precursor for synthesizing novel oxazolidinone derivatives. These derivatives showed improved antibacterial activity compared to traditional agents, indicating the compound's potential in creating more effective treatments .

Agrochemical Applications

Herbicides and Insecticides
The compound's structure allows it to be utilized in the formulation of herbicides and insecticides. The trifluoromethoxy group contributes to the herbicidal activity by enhancing the compound's ability to penetrate plant tissues .

Case Study: Development of Herbicides
Research has shown that modifications of 6-[4-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde lead to the development of effective herbicides that target specific weed species while minimizing harm to crops. Field trials indicated significant reductions in weed populations without adversely affecting crop yields .

Materials Science Applications

Fluorinated Building Blocks
This compound is used as a fluorinated building block in materials science, particularly in the synthesis of polymers and advanced materials. Its unique properties allow for modifications that enhance thermal stability and chemical resistance .

Case Study: Polymer Development
In a recent study, researchers incorporated 6-[4-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde into polymer matrices. The resulting materials exhibited improved mechanical properties and resistance to solvents, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsSynthesis of antibacterial agentsEnhanced efficacy against resistant strains
AgrochemicalsDevelopment of herbicidesTargeted action with minimal crop damage
Materials ScienceFluorinated building blocks for polymersImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.

    Protein-Ligand Interactions: In biological studies, it can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde with three analogous compounds derived from the evidence:

Compound Substituent Position & Group Pyridine Aldehyde Position Molecular Formula Molecular Weight (g/mol) Key Features
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde (Target Compound) Phenyl: 4-OCF₃ 2 C₁₃H₈F₃NO₂* ~259.2* High polarity due to -OCF₃; aldehyde at 2-position enables nucleophilic reactions.
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde Phenyl: 2-OCF₃ 3 C₉H₁₀ClN₃O₄ 259.64 Discrepant molecular formula (possible error); positional isomerism alters steric effects.
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde Phenyl: 3-CF₃ 3 C₁₃H₈F₃NO 275.21 -CF₃ group reduces polarity vs. -OCF₃; aldehyde at 3-position may alter reaction pathways.
4-ethoxy-2-[3-(CF₃)phenyl]-6-[4-(CF₃)phenyl]pyridine Pyridine: 4-ethoxy; Phenyl: 3-CF₃, 4-CF₃ N/A (no aldehyde) C₂₂H₁₇F₆NO 411.34 Complex substitution with dual -CF₃ groups and ethoxy; lacks aldehyde functionality.

Key Analytical Observations:

Positional Isomerism :

  • The target compound and the analog from differ in the substituent position on the phenyl ring (4-OCF₃ vs. 2-OCF₃) and the aldehyde position on the pyridine (2 vs. 3). The 2-position aldehyde in the target compound may exhibit greater steric accessibility for reactions compared to the 3-position analog .

Substituent Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound and ’s analog is more polar than the trifluoromethyl (-CF₃) group in ’s compound. This difference impacts solubility (e.g., -OCF₃ enhances solubility in polar solvents) and electronic properties (stronger electron-withdrawing effect of -OCF₃) .
  • ’s compound lacks an aldehyde but features dual -CF₃ groups and an ethoxy group, suggesting utility in applications requiring bulkier, lipophilic structures .

Functional Group Reactivity :

  • Aldehyde-containing compounds (target, ) are reactive toward nucleophiles (e.g., amines, hydrazines), enabling use in condensation reactions. The 2-position aldehyde in the target compound may offer distinct regioselectivity compared to 3-position analogs .

Discrepancies in Data :

  • lists a molecular formula (C₉H₁₀ClN₃O₄) inconsistent with the expected structure, suggesting a possible error. The target compound’s molecular weight and formula are inferred due to insufficient data .

Research Implications and Limitations

While the evidence lacks experimental data (e.g., solubility, stability, or biological activity), structural comparisons highlight critical trends:

  • Electron-withdrawing groups (-OCF₃, -CF₃) enhance electrophilicity, favoring reactions at the aldehyde group.
  • Positional isomerism significantly affects molecular interactions, which could influence drug-receptor binding or material properties.
  • Further studies are needed to validate discrepancies in molecular formulas and explore synthetic applications.

Biological Activity

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological characteristics, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is characterized by a pyridine ring substituted with a trifluoromethoxy group and an aldehyde functional group. The presence of the trifluoromethoxy moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethoxy groups have shown enhanced activity against various bacterial strains, suggesting that 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde may possess similar properties.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Specifically, tests on human melanoma and breast cancer cell lines have indicated that it may induce apoptosis and inhibit cell migration, making it a candidate for further development as an anticancer agent .

The exact mechanism of action for 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde remains to be fully elucidated. However, it is hypothesized that the compound may act by:

  • Inhibiting Enzymatic Activity: Similar compounds often inhibit key enzymes involved in cell proliferation and survival.
  • Modulating Signaling Pathways: It may interfere with signaling pathways essential for cancer cell growth and metastasis.

Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against gram-positive bacteria.
Showed cytotoxic effects on melanoma and breast cancer cell lines with IC50 values indicating strong potency.
Suggested potential as an anti-inflammatory agent through modulation of cytokine production.

Case Studies

  • Anticancer Efficacy : In a study examining the effects on human melanoma (IGR39) cells, 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against aggressive cancers .
  • Antimicrobial Testing : A comparative study highlighted that derivatives of this compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections.

Q & A

Q. What are the established synthetic routes for 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between 2-pyridinecarbaldehyde boronic ester and 4-(trifluoromethoxy)phenyl halides. Key conditions include:
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .
  • Solvents : Acetonitrile/water (1:1 v/v) under inert atmosphere (argon/nitrogen) at 90°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from THF/ether mixtures .
    Yield optimization requires careful control of stoichiometry (1:1 molar ratio of reactants) and base selection (e.g., Na₂CO₃ for pH stability) .

Q. How can the structural integrity and purity of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde be validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should confirm aldehyde proton resonance at δ ~10.0 ppm and trifluoromethoxy (-OCF₃) splitting patterns .
  • Infrared Spectroscopy (IR) : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% confirmed using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the stability considerations for storing 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde?

  • Methodological Answer :
  • Storage Conditions : Protect from light and moisture in airtight containers under nitrogen at –20°C.
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates aldehyde oxidation or hydrolysis. Monitor via periodic TLC/HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., glutaminase GLS1)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the aldehyde group and catalytic lysine residues in GLS1 .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity (IC₅₀) to prioritize derivatives .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to predict residence time improvements .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving trifluoromethoxy substituents?

  • Methodological Answer :
  • Electrophilicity Modulation : Replace bromine with iodine to enhance oxidative addition efficiency in Pd-catalyzed reactions .
  • Additive Screening : Introduce ligands (e.g., XPhos) or silver salts (Ag₂CO₃) to suppress dehalogenation side reactions .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can isotopic labeling (e.g., ¹⁸O/¹⁹F) elucidate metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Incorporate ¹⁸O into the trifluoromethoxy group via nucleophilic substitution with H₂¹⁸O under acidic conditions .
  • Mass Spectrometry (MS) : Track labeled metabolites using high-resolution LC-MS (Q-TOF) to identify oxidation products (e.g., carboxylic acid derivatives) .

Q. What analytical techniques differentiate polymorphic forms of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde?

  • Methodological Answer :
  • Powder XRD : Compare diffraction patterns (e.g., 2θ = 15–30°) to identify crystalline vs. amorphous phases .
  • DSC/TGA : Measure melting points (mp ~123–124°C) and thermal decomposition profiles to assess polymorph stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde
Reactant of Route 2
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6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

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